molecular formula C14H11NOS2 B11849923 5-(Methylsulfanyl)-4-(naphthalen-2-yl)-1,2-thiazol-3(2H)-one CAS No. 65182-43-6

5-(Methylsulfanyl)-4-(naphthalen-2-yl)-1,2-thiazol-3(2H)-one

Cat. No.: B11849923
CAS No.: 65182-43-6
M. Wt: 273.4 g/mol
InChI Key: CODACRHHJJJBDG-UHFFFAOYSA-N
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Description

5-(Methylthio)-4-(naphthalen-2-yl)isothiazol-3(2H)-one is a synthetic organic compound that belongs to the isothiazolone family These compounds are known for their diverse biological activities and are often used in various scientific research fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylthio)-4-(naphthalen-2-yl)isothiazol-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of naphthalene-2-thiol with a suitable isothiocyanate in the presence of a base, followed by oxidation to form the isothiazolone ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the isothiazolone ring to other functional groups.

    Substitution: The naphthalene ring and methylthio group can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the naphthalene ring.

Scientific Research Applications

Chemistry

In chemistry, 5-(Methylthio)-4-(naphthalen-2-yl)isothiazol-3(2H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

The compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential antimicrobial, antifungal, or anticancer properties could be investigated in various biological assays.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the isothiazolone ring is often associated with bioactivity, which could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(Methylthio)-4-(naphthalen-2-yl)isothiazol-3(2H)-one would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isothiazolone ring can form covalent bonds with nucleophilic sites, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Isothiazolin-3-one: A simpler isothiazolone with known antimicrobial properties.

    2-Methyl-4-isothiazolin-3-one: Another isothiazolone derivative used as a preservative.

    Naphthalene derivatives: Compounds with similar aromatic structures, used in various chemical and industrial applications.

Uniqueness

5-(Methylthio)-4-(naphthalen-2-yl)isothiazol-3(2H)-one is unique due to the combination of the naphthalene ring and the isothiazolone moiety. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

65182-43-6

Molecular Formula

C14H11NOS2

Molecular Weight

273.4 g/mol

IUPAC Name

5-methylsulfanyl-4-naphthalen-2-yl-1,2-thiazol-3-one

InChI

InChI=1S/C14H11NOS2/c1-17-14-12(13(16)15-18-14)11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3,(H,15,16)

InChI Key

CODACRHHJJJBDG-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C(=O)NS1)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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